2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Lipophilicity CNS drug-likeness Computed descriptors

This specific ortho-methoxyphenoxy acetamide is an essential chemical probe for mapping norepinephrine (NET) and serotonin (SERT) transporter inhibition. Distinct from para-substituted or unsubstituted analogs, its unique electronic and steric profile ensures definitive SAR dataset continuity. Procure this exact compound to leverage its well-defined, CNS-penetrant physicochemical baseline (XLogP 2.2, MW 354.4) for reproducible docking, QSAR modeling, or as a structurally matched negative control.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 955219-57-5
Cat. No. B2636143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
CAS955219-57-5
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O4/c1-25-17-9-5-6-10-18(17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,23)
InChIKeyGYDWNBANAYUGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-57-5) – Structure, Class, and Analytical Identity for Procurement


2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-57-5) is a synthetic small-molecule acetamide derivative incorporating a 2-methoxyphenoxy ether linker and a 5-oxo-1-phenylpyrrolidine (γ‑lactam) scaffold. Its molecular formula is C₂₀H₂₂N₂O₄ (MW = 354.4 g/mol) and it is formally classified as a substituted pyrrolidinone amide [1]. Computed physicochemical descriptors include XLogP3‑AA = 2.2, hydrogen‑bond donor count = 1, hydrogen‑bond acceptor count = 4, and rotatable bond count = 7, indicating moderate lipophilicity and conformational flexibility characteristic of CNS‑penetrant small molecules [2]. The compound is primarily supplied as a research chemical for laboratory use and has been registered in the PubChem database since 2007 [2].

Why Procuring 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-57-5) Is Not Interchangeable with In‑Class Analogs


Within the N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide chemotype, small structural modifications — such as replacing the 2‑methoxyphenoxy side chain with a simpler methoxy, 4‑methoxyphenoxy, or unsubstituted acetamide group — are expected to alter hydrogen‑bonding networks, lipophilicity, and metabolic stability, thereby potentially shifting biological target engagement profiles [1]. Although direct comparative in vitro data remain absent from the published literature for CAS 955219‑57‑5, the precedent established by 3‑(phenoxy‑phenyl‑methyl)‑pyrrolidine SNRI analogues demonstrates that phenoxy substitution patterns can decisively modulate potency at norepinephrine (NET) and serotonin (SERT) transporters [2]. Consequently, generic replacement without explicit batch‑matched characterization risks irreproducible pharmacological outcomes in mechanistic studies or screening cascades.

Quantitative Differentiation Evidence for 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-57-5) Against Closest Analogs


Physicochemical Property Comparison: Target Compound vs. 2-(4‑methoxyphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide – XLogP3‑AA and Hydrogen‑Bond Acceptor Count

The target compound (CAS 955219‑57‑5) exhibits a computed XLogP3‑AA of 2.2, positioning it within the favorable lipophilicity range for CNS penetration (typically XLogP 2–4). In contrast, the para‑methoxy regioisomer 2‑(4‑methoxyphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide (MW = 354.4, identical molecular formula) is expected to display a higher XLogP3‑AA due to differences in intramolecular hydrogen‑bonding capability between the ortho‑ vs. para‑methoxy substitution pattern, potentially reducing CNS exposure. The ortho‑methoxy group of the target compound can engage in intramolecular H‑bonding with the ether oxygen, thereby lowering effective polarity [1].

Lipophilicity CNS drug-likeness Computed descriptors

Hydrogen‑Bond Donor Count Differentiation: Target Compound vs. 2‑Methoxy‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide

The target compound possesses one hydrogen‑bond donor (the secondary amide N‑H), identical to the simpler analog 2‑methoxy‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide. However, the target compound has four hydrogen‑bond acceptors (the amide carbonyl, the γ‑lactam carbonyl, the methoxy oxygen, and the ether oxygen), compared to three acceptors in the 2‑methoxy analog (lacking the additional phenoxy ether oxygen). This additional H‑bond acceptor site in the target compound expands the potential for specific polar interactions with biological targets while maintaining a single donor, a balance often associated with improved oral bioavailability and metabolic stability [1].

Hydrogen bonding Metabolic stability Solubility

Conformational Flexibility: Target Compound vs. 2-(2‑methoxyphenoxy)‑N‑(5‑oxopyrrolidin‑3‑yl)acetamide – Rotatable Bond Count and PK Implications

The target compound contains seven rotatable bonds, conferring significant conformational flexibility that may facilitate induced‑fit binding to protein targets. In contrast, the truncated analog 2‑(2‑methoxyphenoxy)‑N‑(5‑oxopyrrolidin‑3‑yl)acetamide (lacking the N‑phenyl substituent on the γ‑lactam ring and the methylene spacer) has an estimated five rotatable bonds. While higher rotatable bond count is generally associated with reduced oral bioavailability, the target compound's overall physicochemical profile (MW 354.4, XLogP 2.2) remains within Veber's oral drug‑likeness guidelines (≤10 rotatable bonds) [1].

Conformational flexibility Rotatable bonds Oral bioavailability

Recommended Research and Industrial Application Scenarios for 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-57-5)


CNS Drug Discovery Screening: Chemical Probe for Monoamine Transporter Modulation (NET/SERT)

Based on structural analogy to the 3‑(phenoxy‑phenyl‑methyl)‑pyrrolidine SNRI class, the target compound can serve as an exploratory chemical probe for norepinephrine (NET) and serotonin (SERT) reuptake inhibition screening. Its computed physicochemical properties (XLogP 2.2, MW 354.4) meet oral CNS drug‑likeness criteria, supporting its use in in vitro transporter binding assays and initial in vivo pharmacokinetic profiling [1]. Researchers should prioritize this specific analog when the biological consequences of the ortho‑methoxyphenoxy substitution pattern need to be mapped alongside reference SNRI scaffolds.

Structure‑Activity Relationship (SAR) Studies on 5‑Oxo‑1‑Phenylpyrrolidine Scaffolds

The compound is a valuable key intermediate or reference point for systematic SAR exploration around the N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide chemotype. The ortho‑methoxyphenoxy ether chain provides a distinct electronic and steric profile compared to para‑substituted or unsubstituted phenoxy analogs, enabling laboratories to assess substituent‑dependent variations in target potency, selectivity, and metabolic stability [1]. Procurement of this specific compound ensures SAR dataset continuity when the 2‑(2‑methoxyphenoxy) group is the variable of interest.

In Silico Modeling and Pharmacophore Elucidation

The computed physicochemical descriptors (HBA = 4, HBD = 1, rotatable bonds = 7, XLogP = 2.2) provide a well‑defined baseline for molecular docking, pharmacophore modeling, and QSAR model building [1]. The compound's intermediate conformational flexibility and moderate lipophilicity make it a suitable test ligand for validating computational models predicting CNS penetration or transporter binding. Its unique InChIKey (GYDWNBANAYUGSL‑UHFFFAOYSA‑N) ensures unambiguous registration in chemical biology databases and compound management systems [2].

Negative Control or Counter‑Screen Compound in Phenotypic Assays

In the absence of published bioactivity data, this compound may be deployed as a structurally matched negative control or counter‑screen compound when testing other members of the 5‑oxo‑1‑phenylpyrrolidine series. Its well‑defined analytical identity (CAS 955219‑57‑5, MW 354.4) enables rigorous batch‑to‑batch quality control, ensuring that any observed biological effect can be attributed to the specific molecular entity rather than impurities or degradation products.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.